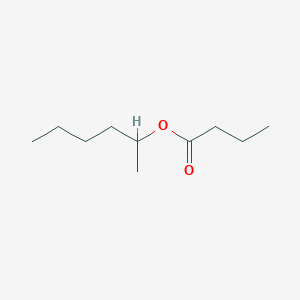

2-Hexanol butanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6963-52-6 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

hexan-2-yl butanoate |

InChI |

InChI=1S/C10H20O2/c1-4-6-8-9(3)12-10(11)7-5-2/h9H,4-8H2,1-3H3 |

InChI Key |

LRUMZDICEGQZIB-UHFFFAOYSA-N |

SMILES |

CCCCC(C)OC(=O)CCC |

Canonical SMILES |

CCCCC(C)OC(=O)CCC |

Other CAS No. |

6963-52-6 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 2-Hexanol Butanoate

Introduction

This compound, also known as hexan-2-yl butanoate or sec-hexyl butyrate, is a carboxylic acid ester with the chemical formula C10H20O2.[1][2][3] It is formed from the esterification of 2-hexanol and butanoic acid.[1] This compound is recognized for its characteristic fruity aroma, often described as reminiscent of a ripe banana, and is utilized in the flavor and fragrance industries.[2] Beyond its sensory properties, a thorough understanding of its chemical and physical characteristics is essential for its application in scientific research and as a potential intermediate in organic synthesis.

This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key processes.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is specific to the this compound isomer, other reported values may refer to the more general "hexyl butanoate" and are included for comparative purposes.

| Property | Value | Units | Source / Notes |

| Identifiers | |||

| IUPAC Name | hexan-2-yl butanoate | - | [1][2] |

| CAS Number | 6963-52-6 | - | [1][2][4] |

| Molecular Properties | |||

| Molecular Formula | C10H20O2 | - | [1][3] |

| Molecular Weight | 172.26 | g/mol | [1][3] |

| Physical Properties | |||

| Appearance | Colorless liquid | - | [1][4] (est.) |

| Odor | Fruity, ripe banana | - | [2] |

| Boiling Point | 194.00 to 195.00 | °C @ 760 mmHg | [4] |

| Melting Point | -78 | °C | [5] (Data for n-hexyl butanoate) |

| Density | 0.851 | g/mL @ 25 °C | [5] (Data for n-hexyl butanoate) |

| Flash Point | 71.11 (160.00) | °C (°F) [TCC] | [2][4] |

| Vapor Pressure | 0.413 | mmHg @ 25 °C | [4] (est.) |

| Refractive Index | 1.417 | n20/D | [5] (Data for n-hexyl butanoate) |

| Solubility | |||

| In Water | 38.59 (est.) | mg/L @ 25 °C | [2] |

| General Solubility | Soluble in organic solvents like alcohol and ether; poorly soluble in water. | - | [1][6] |

| Thermodynamic Properties | Calculated Values | ||

| logP (Octanol/Water Partition Coefficient) | 3.686 (est.) | - | [4] |

Experimental Protocols

Synthesis: Fischer-Speier Esterification

This compound is synthesized via the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid (butanoic acid) and an alcohol (2-hexanol).[1][7] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products.[8][9] This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, the alcohol) or by removing water as it is formed.[10]

General Protocol:

-

Reactant Preparation: In a round-bottom flask, combine equimolar amounts of butanoic acid and 2-hexanol. If not using one reactant in excess, a non-polar solvent like toluene or hexane can be added to facilitate water removal.

-

Catalyst Addition: Add a catalytic amount of a strong acid. Common catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[7][8] The amount is typically 1-3% of the total molar quantity of the reactants.

-

Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser to collect the water generated during the reaction.[7][10] Add boiling chips to ensure smooth boiling.

-

Heating and Reflux: Heat the reaction mixture to reflux. The temperature will depend on the boiling point of the alcohol or the solvent used (typically 60–110 °C).[7] The reaction progress is monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is generally complete when water ceases to be collected. Typical reaction times range from 1 to 10 hours.[7]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

-

Wash with water and then with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent.

-

Purify the crude ester by fractional distillation under reduced pressure to obtain the pure this compound.

-

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a primary technique for analyzing the purity of volatile esters like this compound and for monitoring reaction progress.[3][11]

General GC Protocol:

-

Sample Preparation: Dilute a small aliquot of the ester sample in a suitable volatile solvent, such as hexane or dichloromethane.

-

Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID), which is well-suited for organic compounds.[11] A nonpolar capillary column (e.g., VF-1ms or similar) is appropriate for separating the ester from the starting materials and byproducts.[11]

-

GC Conditions (Example):

-

Injector Temperature: 240 °C[11]

-

Detector Temperature: 250 °C[11]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL with a split ratio (e.g., 80:1).[11]

-

Oven Temperature Program: An initial temperature of ~70 °C held for 2 minutes, followed by a ramp of 5-15 °C per minute to a final temperature of ~240 °C, held for 5 minutes.[11] This program allows for the separation of the lower-boiling starting materials from the higher-boiling ester product.

-

-

Data Analysis: The retention time of the peak corresponding to this compound can be compared to a known standard for identification. The peak area provides a quantitative measure of its concentration and purity.

Visualizations

Synthesis Workflow: Fischer Esterification

The following diagram illustrates the workflow for the synthesis of this compound via Fischer Esterification.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism: Fischer Esterification

This diagram outlines the key steps in the Fischer Esterification mechanism.

Caption: The mechanism of Fischer Esterification.

References

- 1. Buy this compound (EVT-428588) | 6963-52-6 [evitachem.com]

- 2. 2-hexyl butyrate [flavscents.com]

- 3. This compound [webbook.nist.gov]

- 4. 2-hexyl butyrate, 6963-52-6 [thegoodscentscompany.com]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. scielo.br [scielo.br]

An In-depth Technical Guide to the Structure Elucidation of 2-Hexanol Butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2-hexanol butanoate. The document details the spectroscopic analysis and synthesis of this ester, presenting data in a clear, tabular format for ease of comparison. Experimental protocols and logical workflows are also described to facilitate understanding and replication.

Introduction

This compound is an ester formed from the reaction of 2-hexanol and butanoic acid. It is a fragrance and flavoring agent with potential applications in various industries. Accurate structure elucidation is paramount for its characterization, quality control, and exploration of its chemical and biological properties. This guide outlines the synergistic use of spectroscopic techniques to confirm the molecular structure of this compound.

Synthesis of this compound

The primary method for synthesizing this compound is through Fischer esterification, a well-established acid-catalyzed reaction between an alcohol and a carboxylic acid.

Experimental Protocol: Fischer Esterification

Materials:

-

2-Hexanol

-

Butanoic acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 2-hexanol and butanoic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of reactants).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture and wash with saturated sodium bicarbonate solution to neutralize the excess acid. Repeat the washing until no more gas evolves.

-

Wash the organic layer with brine to remove any remaining aqueous impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purify the product by distillation under reduced pressure.

Spectroscopic Data and Structure Elucidation

The structure of the synthesized this compound is confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons in both the hexanol and butanoate moieties.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.85 | sextet | 1H | -O-CH (CH₃)(CH₂)- |

| ~2.20 | t | 2H | -C(=O)-CH₂ -CH₂- |

| ~1.65 | m | 2H | -C(=O)-CH₂-CH₂ -CH₃ |

| ~1.50 | m | 2H | -O-CH(CH₃)-CH₂ -CH₂- |

| ~1.30 | m | 4H | -CH₂-CH₂ -CH₂ -CH₃ (hexanol) |

| ~1.20 | d | 3H | -O-CH(CH₃ )- |

| ~0.90 | t | 3H | -CH₂-CH₃ (butanoate) |

| ~0.88 | t | 3H | -CH₂-CH₃ (hexanol) |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~173.5 | C =O (ester carbonyl) |

| ~72.0 | -O-C H(CH₃)- |

| ~38.0 | -O-CH(CH₃)-C H₂- |

| ~36.0 | -C(=O)-C H₂- |

| ~27.5 | -CH₂-C H₂-CH₂-CH₃ (hexanol) |

| ~22.5 | -CH₂-C H₂-CH₃ (hexanol) |

| ~20.0 | -O-CH(C H₃)- |

| ~18.5 | -C(=O)-CH₂-C H₂- |

| ~14.0 | -C H₃ (hexanol) |

| ~13.5 | -C H₃ (butanoate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₀H₂₀O₂), the molecular weight is 172.26 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 172, although it may be weak. Key fragmentation patterns for esters include α-cleavage and McLafferty rearrangement.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Description |

| 172 | [C₁₀H₂₀O₂]⁺ | Molecular Ion |

| 116 | [C₆H₁₂O₂]⁺ | McLafferty rearrangement (loss of C₄H₈) |

| 87 | [C₄H₇O₂]⁺ | Cleavage of the C-O bond (acylium ion) |

| 71 | [C₄H₇O]⁺ | α-cleavage at the carbonyl group (loss of -OCH(CH₃)C₄H₉) |

| 43 | [C₃H₇]⁺ | Propyl cation from the butanoate chain |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester functional group.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1240 | Strong | C-O stretching (ester, acyl-oxygen) |

| ~1170 | Strong | C-O stretching (ester, alkyl-oxygen) |

Visualization of Methodologies

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound via Fischer esterification.

Caption: Synthesis and purification workflow for this compound.

Structure Elucidation Logic

The logical flow for elucidating the structure of the synthesized product is depicted below, integrating data from various spectroscopic techniques.

natural sources of 2-Hexanol butanoate

An In-Depth Technical Guide on the Natural Sources of Hexyl Butanoate and Related Esters

Introduction

Volatility and aroma are critical components of the natural world, playing roles in plant defense, pollination, and the sensory characteristics of fruits and foods. Among the vast array of volatile organic compounds (VOCs), esters are primary contributors to the characteristic fruity and sweet notes. This technical guide focuses on the natural sources of hexyl butanoate and its isomers, compounds of significant interest in the flavor, fragrance, and potentially, pharmaceutical industries.

A clarification on nomenclature is essential. The user query specified "2-Hexanol butanoate," which refers to the ester formed from 2-hexanol and butanoic acid (sec-hexyl butanoate). However, the most commonly cited and studied related compounds in natural products are hexyl butanoate (derived from n-hexanol) and isomers such as hexyl 2-methylbutanoate . This guide will cover these prominent natural esters, providing data on their sources, biosynthesis, analytical methods, and potential biological relevance for researchers, scientists, and drug development professionals.

Natural Occurrence

Hexyl butanoate and its isomers are found predominantly in fruits and are key contributors to their aroma profiles.

-

Hexyl Butanoate (n-Hexyl butanoate) : This ester is a significant component of the aroma complex in a variety of fruits. It has been identified in passion fruit (Passiflora edulis)[1][2], apples (Malus domestica)[3][4], sour guava (Psidium acidum)[5], plums (Prunus domestica)[6], and pears (Pyrus communis)[7]. Its scent is often described as fruity, sweet, and slightly waxy.[8]

-

Hexyl 2-methylbutanoate : This branched-chain ester also contributes to the aroma of fruits, particularly apples and pears.[3][9][10] Its presence is often correlated with the ripe, fruity, and sweet notes characteristic of these fruits.

Quantitative Data

Quantifying volatile esters is crucial for understanding their contribution to aroma and for potential applications. The concentration of these compounds can vary significantly between cultivars, ripeness stages, and growing conditions.[3][9]

Table 1: Quantitative Analysis of Hexyl Butanoate in Natural Sources

| Natural Source | Cultivar/Type | Concentration / Relative Abundance | Reference |

|---|---|---|---|

| Apple (Malus domestica) Peel | 'Qinguan' | 2709.52 ± 302.51 µg/kg FW | [3] |

| Apple (Malus domestica) Peel | 'Honey Crisp' | 1104.91 ± 141.56 µg/kg FW | [3] |

| Apple (Malus domestica) Peel | 'Fuji' | 1481.56 ± 167.33 µg/kg FW | [3] |

| Passion Fruit (P. edulis) Pulp | Conventional | 5% of total chromatogram area | [1][2] |

| Passion Fruit (P. edulis) Pulp | Organic | 2% of total chromatogram area | [1][2] |

| Sour Guava (Psidium acidum) | Not Specified | 3.7% of total chromatogram area |[5] |

Table 2: Quantitative Analysis of Hexyl 2-Methylbutanoate in Natural Sources

| Natural Source | Cultivar/Type | Concentration | Reference |

|---|---|---|---|

| Apple (Malus domestica) Peel | 'Qinguan' | 1968.04 ± 201.11 µg/kg FW | [3] |

| Apple (Malus domestica) Peel | 'Honey Crisp' | 6470.93 ± 459.78 µg/kg FW | [3] |

| Apple (Malus domestica) Peel | 'Fuji' | 1089.47 ± 121.09 µg/kg FW | [3] |

| Pear (Pyrus communis) | 'Dangshansuli' | 11.53 ng/g FW |[7] |

Biosynthesis of Hexyl Esters

The formation of hexyl butanoate and related esters in plants is a product of lipid metabolism. The general pathway involves the synthesis of alcohol and acyl-CoA precursors, which are then combined by an enzyme.

The core reaction is the esterification of an alcohol (e.g., hexanol) with an acyl-coenzyme A (acyl-CoA) derivative (e.g., butanoyl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . The precursors themselves arise from fatty acid metabolic pathways. Alcohols like hexanol are formed via the lipoxygenase (LOX) pathway from fatty acids, while acyl-CoAs are generated through β-oxidation or other fatty acid synthesis routes.

Experimental Protocols: Analysis of Volatile Esters

The gold-standard method for the extraction and analysis of volatile compounds like hexyl butanoate from complex natural matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[3][11][12]

Detailed Protocol: HS-SPME-GC-MS Analysis

1. Sample Preparation:

-

Homogenize a known weight (e.g., 3-5 g) of the fresh fruit sample, potentially in liquid nitrogen to halt enzymatic activity.[13]

-

Transfer the homogenate to a headspace vial (e.g., 20-40 mL).

-

To enhance the release of volatiles, an aqueous solution of NaCl (e.g., 5-10% w/v) can be added. This increases the ionic strength of the matrix, promoting the partitioning of volatile compounds into the headspace.[11]

-

An internal standard (e.g., ethyl nonanoate) should be added for semi-quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Seal the vial and place it in a thermostatic bath (e.g., 40-50°C) for an equilibration period (e.g., 15 minutes) with constant stirring.[11][14]

-

Expose a pre-conditioned SPME fiber to the headspace of the vial for a defined adsorption time (e.g., 30 minutes). A common fiber for broad-range volatile analysis is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[11][13]

-

After extraction, retract the fiber and immediately introduce it into the GC injector.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection and Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet, typically at a high temperature (e.g., 250°C) in splitless mode for several minutes.[11][13]

-

Separation: Use a capillary column suitable for volatile compound separation, such as a DB-5ms (5% phenyl-methylpolysiloxane).[11] A typical oven temperature program starts at a low temperature (e.g., 40°C, hold for 3-4 min), then ramps up (e.g., at 5-10°C/min) to a final temperature (e.g., 250-280°C) to elute all compounds.[11][13]

-

Detection and Identification: Use a mass spectrometer operating in electron ionization (EI) mode (e.g., at 70 eV). Identify compounds by comparing their mass spectra and retention indices (calculated using an n-alkane series) with those in spectral libraries (e.g., NIST, Wiley).[3]

Potential Biological Relevance for Drug Development

While hexyl butanoate is primarily recognized as a flavor and fragrance agent, its chemical structure warrants consideration from a pharmacological perspective. Upon ingestion and subsequent hydrolysis by esterase enzymes, hexyl butanoate would yield hexanol and butanoate (butyrate). Butyrate is a short-chain fatty acid (SCFA) with well-documented and profound biological activities.[15][16] For drug development professionals, the potential of hexyl butanoate to act as a prodrug for butyrate delivery is of significant interest.

SCFAs, particularly butyrate, are crucial signaling molecules in the gut and have systemic effects. They exert their influence through two primary mechanisms:

-

G-protein Coupled Receptor (GPCR) Activation: Butyrate activates specific GPCRs, such as GPR41 (FFAR3) and GPR43 (FFAR2), on the surface of various cells, including enteroendocrine and immune cells. This can trigger downstream signaling cascades that modulate inflammation, gut hormone secretion (like GLP-1), and metabolic regulation.[17][18]

-

Histone Deacetylase (HDAC) Inhibition: Butyrate can enter cells and act as an inhibitor of histone deacetylases. By preventing the removal of acetyl groups from histones, HDAC inhibition leads to a more open chromatin structure, altering gene expression. This mechanism is linked to anti-inflammatory and anti-proliferative effects, making it a target in cancer and inflammatory disease research.[17][19]

These activities suggest that butyrate plays a role in managing inflammatory conditions, metabolic diseases like type 2 diabetes, and certain cancers.[15][16]

Conclusion

Hexyl butanoate and its isomer, hexyl 2-methylbutanoate, are important naturally occurring esters that define the characteristic aromas of many valuable fruits, including apples, pears, and passion fruit. Quantitative analysis reveals that their concentrations can be significant, reaching levels of several thousand µg/kg in certain apple cultivars. The established HS-SPME-GC-MS methodology provides a robust framework for their extraction and identification. While their primary application lies in the flavor and fragrance sector, the potential for hexyl butanoate to serve as a metabolic precursor to the biologically active short-chain fatty acid, butyrate, opens an intriguing avenue for research in drug delivery and development, particularly in the context of gastrointestinal and metabolic disorders. This guide provides a foundational resource for scientists exploring the multifaceted nature of these volatile compounds.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. [PDF] Volatile compounds from organic and conventional passion fruit (Passiflora edulis f. flavicarpa) pulp. | Semantic Scholar [semanticscholar.org]

- 3. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. redalyc.org [redalyc.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. Showing Compound Hexyl butyrate (FDB011708) - FooDB [foodb.ca]

- 9. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 12. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. How Short-Chain Fatty Acids Affect Health and Weight [healthline.com]

- 16. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 18. research.monash.edu [research.monash.edu]

- 19. pure.eur.nl [pure.eur.nl]

The Biosynthesis of 2-Hexyl Butanoate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are crucial for plant communication, defense, and reproduction. Among these, esters are a major class of compounds that contribute significantly to the characteristic aroma and flavor of many fruits and flowers. 2-Hexyl butanoate, a fatty acid ester, imparts a fruity, apple- and apricot-like aroma and has been identified as a component of the volatile profile of fruits such as strawberries and sour guava.[1][2] This technical guide provides an in-depth overview of the core biosynthetic pathway of 2-hexyl butanoate in plants, detailing the precursor molecules, key enzymes, and proposed regulatory mechanisms. It also includes detailed experimental protocols for the analysis of this compound and presents quantitative data for related enzymatic reactions.

Core Biosynthetic Pathway

The biosynthesis of 2-hexyl butanoate in plants is a multi-step process that primarily involves the convergence of two distinct metabolic pathways: the lipoxygenase (LOX) pathway, which generates the alcohol moiety (1-hexanol), and fatty acid metabolism, which provides the acyl moiety (butanoyl-CoA). The final step is the esterification of these two precursors, catalyzed by an alcohol acyltransferase (AAT).

Precursor Synthesis: 1-Hexanol

The C6 alcohol, 1-hexanol, is synthesized via the lipoxygenase (LOX) pathway, which utilizes polyunsaturated fatty acids as its primary substrate.

-

Initiation: The pathway is initiated by the oxygenation of linoleic acid (18:2) or linolenic acid (18:3) by lipoxygenase (LOX) to form 13-hydroperoxides.

-

Cleavage: The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce C6 aldehydes, primarily hexanal (from linoleic acid) and (Z)-3-hexenal (from linolenic acid).

-

Reduction: These aldehydes are subsequently reduced to their corresponding alcohols by the action of alcohol dehydrogenase (ADH). Hexanal is reduced to 1-hexanol.

The regulation of the LOX pathway is complex and can be influenced by developmental cues, such as fruit ripening, and environmental stresses.[3] The expression of LOX, HPL, and ADH genes is often upregulated during these processes, leading to an increase in the production of C6 alcohols.[3]

Precursor Synthesis: Butanoyl-CoA

The acyl donor for the synthesis of 2-hexyl butanoate is butanoyl-CoA. While the specific pathway for the production of butanoyl-CoA for volatile ester synthesis is not as well-defined as the LOX pathway, it is understood to be derived from fatty acid metabolism. Butyryl-CoA is an intermediate in fatty acid beta-oxidation and can also be synthesized from the condensation of two acetyl-CoA molecules.[4]

Esterification: The Role of Alcohol Acyltransferases (AATs)

The final and committing step in the biosynthesis of 2-hexyl butanoate is the condensation of 1-hexanol and butanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT) .[5] AATs belong to the large BAHD (BEAT, AHCS, HCBT, and DAT) superfamily of acyltransferases.[6]

Plant AATs are known for their broad substrate specificity, capable of utilizing a wide range of alcohols and acyl-CoAs to produce a diverse array of esters.[5] This promiscuity is a key factor in the chemical diversity of plant volatiles. While direct kinetic data for an AAT with 1-hexanol and butanoyl-CoA is scarce in the literature, studies on various AATs have shown their ability to utilize C4 acyl-CoAs and C6 alcohols, making the formation of 2-hexyl butanoate plausible.[5][7]

Quantitative Data

| Enzyme | Plant Source | Alcohol Substrate | Acyl-CoA Substrate | Km (Alcohol) (µM) | Km (Acyl-CoA) (µM) | Vmax (pkat/mg protein) | Reference |

| BEBT | Clarkia breweri | Benzyl alcohol | Butanoyl-CoA | - | >1000 | - | [7] |

| SAAT | Fragaria × ananassa | 1-Hexanol | Acetyl-CoA | 130 | 50 | 1.6 | [8] |

| MpAAT1 | Malus x domestica | 1-Hexanol | Hexanoyl-CoA | 110 | 14 | 11.2 | [9] |

| PaAAT1 | Prunus armeniaca | (E)-2-hexenol | Acetyl-CoA | 1450 | - | - | [6] |

Note: The data presented are for homologous enzymes and similar substrates and should be interpreted as indicative of the potential kinetic properties for 2-hexyl butanoate synthesis. The high Km value for butanoyl-CoA with the Clarkia breweri BEBT suggests it is not a preferred substrate for that specific enzyme.

Experimental Protocols

Enzyme Assay for Alcohol Acyltransferase (AAT) Activity

This protocol describes a general method for assaying AAT activity, which can be adapted for the specific synthesis of 2-hexyl butanoate.

a. Protein Extraction:

-

Homogenize 1 g of plant tissue (e.g., fruit flesh, flower petals) in 5 mL of ice-cold extraction buffer (50 mM Tris-HCl pH 7.5, 10% (v/v) glycerol, 5 mM DTT, 1 mM PMSF, and 1% (w/v) polyvinylpyrrolidone).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

b. Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

1 mM 1-hexanol (dissolved in a minimal amount of a suitable solvent like DMSO)

-

0.5 mM butanoyl-CoA

-

50-100 µg of crude protein extract

-

Nuclease-free water to a final volume of 500 µL.

-

-

Initiate the reaction by adding the protein extract.

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of 1 M HCl.

c. Product Extraction and Analysis:

-

Add an internal standard (e.g., 1-heptanol) to the reaction mixture.

-

Extract the formed esters by adding 500 µL of a solvent like hexane or dichloromethane, followed by vigorous vortexing.

-

Centrifuge at 5,000 x g for 5 minutes to separate the phases.

-

Carefully collect the organic phase for GC-MS analysis.

Quantification of 2-Hexyl Butanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantification of 2-hexyl butanoate in plant tissues.

a. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Weigh approximately 1-2 g of finely ground plant tissue into a 20 mL headspace vial.

-

Add a saturated NaCl solution to inhibit enzymatic activity and improve volatile release.

-

Seal the vial with a PTFE/silicone septum.

-

Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes).

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30 minutes) to adsorb the volatile compounds.

b. GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC injector at a high temperature (e.g., 250°C) in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program:

-

Initial temperature: 40°C for 2 minutes.

-

Ramp: 5°C/minute to 150°C.

-

Ramp: 20°C/minute to 250°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-350.

-

Source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

c. Identification and Quantification:

-

Identification: Identify 2-hexyl butanoate by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).

-

Quantification: Create a calibration curve using a series of known concentrations of a pure 2-hexyl butanoate standard. The concentration in the sample can then be calculated based on the peak area of the analyte relative to the calibration curve.

Signaling Pathways and Logical Relationships

The biosynthesis of 2-hexyl butanoate is intricately linked to primary metabolic pathways and is likely regulated by a complex network of signaling molecules. While specific signaling pathways governing butanoyl-CoA allocation for ester synthesis are not well-documented, the general framework for volatile ester production provides a logical model.

Caption: Proposed biosynthetic pathway of 2-hexyl butanoate in plants.

Caption: Experimental workflow for AAT assay and volatile analysis.

Conclusion

The biosynthesis of 2-hexyl butanoate in plants is a fascinating example of the interplay between different metabolic pathways to produce a specific volatile compound. While the general steps involving the LOX pathway for alcohol production and AAT-catalyzed esterification are established, further research is needed to elucidate the specific enzymes and regulatory networks controlling the synthesis of this particular ester in different plant species. The protocols and data presented in this guide provide a solid foundation for researchers to investigate the biosynthesis of 2-hexyl butanoate and other volatile esters, ultimately contributing to a deeper understanding of plant metabolism and its potential applications in flavor and fragrance industries, as well as in drug development where plant secondary metabolites are of interest.

References

- 1. redalyc.org [redalyc.org]

- 2. hst-j.org [hst-j.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Butyryl-CoA - Wikipedia [en.wikipedia.org]

- 5. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 7. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

2-Hexanol butanoate CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hexanol butanoate, a significant ester in various industrial and research applications. This document details its chemical identifiers, physicochemical properties, and outlines standardized experimental protocols for its synthesis and analysis.

Chemical Identifiers and Properties

This compound, also known as sec-hexyl butyrate or hexan-2-yl butanoate, is an organic compound classified as a carboxylic ester. It is formed from the esterification of 2-hexanol and butanoic acid.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 6963-52-6[1] |

| Molecular Formula | C10H20O2[2] |

| Molecular Weight | 172.26 g/mol [2] |

| IUPAC Name | hexan-2-yl butanoate |

| Synonyms | 2-hexyl butyrate, sec-hexyl butyrate, butanoic acid, 1-methylpentyl ester[1] |

| InChI Key | LRUMZDICEGQZIB-UHFFFAOYSA-N[2] |

| SMILES | CCCCC(C)OC(=O)CCC |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless clear liquid (estimated) | [1] |

| Odor | Fruity, banana, fleshy, ripe | [1] |

| Boiling Point | 194.00 to 195.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | 160.00 °F (71.11 °C) TCC | [1] |

| Vapor Pressure | 0.413000 mmHg @ 25.00 °C (estimated) | [1] |

| logP (o/w) | 3.686 (estimated) | [1] |

| Solubility | Soluble in alcohol; water, 38.59 mg/L @ 25 °C (estimated) | [1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of 2-hexanol with butanoic acid, using a strong acid as a catalyst.[3][4][5][6]

Materials:

-

2-hexanol

-

Butanoic acid

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[4][7]

-

Sodium bicarbonate (NaHCO₃) solution (e.g., 5% w/v)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Toluene (for azeotropic removal of water, optional)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-hexanol and butanoic acid. To drive the equilibrium towards the product, an excess of one reactant (typically the less expensive one) can be used.[8] Add a few boiling chips.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the total mass of the reactants) to the flask while swirling.

-

Reflux: Attach the reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours.[9] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add deionized water to the funnel and shake gently. Allow the layers to separate and discard the aqueous layer. To neutralize any unreacted butanoic acid and the acid catalyst, wash the organic layer with a 5% sodium bicarbonate solution.[9] Carbon dioxide gas will be evolved, so vent the separatory funnel frequently. Repeat the washing until no more gas evolves.

-

Brine Wash: Wash the organic layer with a saturated brine solution to help break any emulsions and remove excess water.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Purify the crude this compound by fractional distillation to separate it from any unreacted starting materials and byproducts.[9][10] Collect the fraction that distills at the expected boiling point of this compound (194-195 °C at atmospheric pressure).[1]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis and identification of this compound, particularly due to its volatility.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of esters (e.g., a non-polar DB-1 or a polar wax-type column)[2]

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split or splitless, depending on the concentration

-

Carrier Gas: Helium or Hydrogen at a constant flow rate

-

Oven Temperature Program:

-

Initial temperature: 50-60 °C, hold for 1-2 minutes

-

Ramp: 10 °C/min to 220-250 °C

-

Final hold: 5-10 minutes

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent such as dichloromethane or hexane.

-

If analyzing for the presence of this compound in a complex matrix, a sample preparation technique like liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile compounds.[11][12]

Data Analysis:

-

The retention time of the peak corresponding to this compound can be compared to that of a known standard.

-

The mass spectrum of the peak should be compared to a reference spectrum from a library (e.g., NIST) or the spectrum of a pure standard for positive identification. The fragmentation pattern will be characteristic of the ester.

Visualizations

Caption: Fischer Esterification pathway for the synthesis of this compound.

Caption: Chemical classification of this compound.

References

- 1. 2-hexyl butyrate [flavscents.com]

- 2. This compound [webbook.nist.gov]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. scienceready.com.au [scienceready.com.au]

- 10. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of 1-Methylpentyl Butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpentyl butanoate (also known as hexan-2-yl butanoate) is an organic compound classified as an ester of butanoic acid and 2-hexanol. With its characteristic fruity aroma, it finds applications in the flavor and fragrance industries. A thorough understanding of its physical properties is essential for its application in research, development, and quality control. This technical guide provides a summary of the known physical characteristics of 1-methylpentyl butanoate, outlines detailed experimental protocols for their determination, and presents logical and experimental workflows through visual diagrams.

Core Physical Properties

| Physical Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₂ | [1] |

| Molecular Weight | 172.26 g/mol | [1][2] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Water Solubility | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for determining the key physical properties of liquid esters like 1-methylpentyl butanoate.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample of liquid.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

-

Sample of 1-methylpentyl butanoate

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Add a small amount (0.5-1 mL) of 1-methylpentyl butanoate to the small test tube.

-

Place the capillary tube (sealed end up) into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and attached test tube into the Thiele tube, ensuring the thermometer bulb is below the side arm.

-

Gently heat the side arm of the Thiele tube. The design of the tube will ensure even heat distribution through convection.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer (or specific gravity bottle) is a flask with a precise volume used for accurate density measurements of liquids.

Materials:

-

Pycnometer with a ground-glass stopper and capillary opening

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

-

Sample of 1-methylpentyl butanoate

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Clean the pycnometer thoroughly with distilled water and then acetone. Dry it completely.

-

Weigh the empty, dry pycnometer and record its mass (m₁).

-

Fill the pycnometer with distilled water and insert the stopper. Ensure the capillary is filled and there are no air bubbles. Wipe the outside dry.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20°C).

-

Remove the pycnometer, wipe it dry, and weigh it. Record the mass (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the 1-methylpentyl butanoate sample, following the same procedure as with the water.

-

Thermostat the pycnometer in the water bath to the same temperature.

-

Wipe the pycnometer dry and weigh it. Record the mass (m₃).

-

The density of water (ρ_water) at the experimental temperature is known. The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.

Materials:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (typically a sodium lamp, λ = 589 nm)

-

Dropper or pipette

-

Sample of 1-methylpentyl butanoate

-

Ethanol or acetone and soft lens paper for cleaning

Procedure:

-

Turn on the refractometer and the light source. Allow the instrument to warm up.

-

Set the circulating water bath to the desired temperature (e.g., 20°C) and allow the prisms of the refractometer to reach thermal equilibrium.

-

Clean the surfaces of the illuminating and refracting prisms with a few drops of ethanol or acetone and wipe dry with soft lens paper.

-

Using a clean dropper, place a few drops of the 1-methylpentyl butanoate sample onto the surface of the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the coarse adjustment knob until the light and dark fields are visible.

-

If a colored band is visible at the borderline, turn the chromaticity adjustment knob until the borderline is sharp and achromatic.

-

Turn the fine adjustment knob to center the borderline exactly on the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of an ester like 1-methylpentyl butanoate can be qualitatively assessed in various solvents.

Materials:

-

Test tubes and rack

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

-

Sample of 1-methylpentyl butanoate

-

Various solvents (e.g., water, ethanol, diethyl ether, hexane)

Procedure (Qualitative):

-

Place a known volume (e.g., 1 mL) of the solvent into a test tube.

-

Add a small, known amount of 1-methylpentyl butanoate (e.g., 0.1 mL or a few drops) to the solvent.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by shaking.

-

Allow the mixture to stand and observe.

-

Record the observation:

-

Soluble: A single, clear liquid phase is formed.

-

Partially Soluble: The sample dissolves to some extent, but some undissolved material remains, or the solution is cloudy.

-

Insoluble: Two distinct liquid layers are observed, or the sample does not appear to dissolve at all.

-

-

Repeat the procedure with different solvents to determine the solubility profile.

Visualization of Concepts

Factors Influencing Physical Properties of Esters

The physical properties of an ester like 1-methylpentyl butanoate are determined by its molecular structure and the resulting intermolecular forces.

Caption: Logical relationship of factors affecting ester properties.

Experimental Workflow for Boiling Point Determination

The following diagram illustrates the step-by-step process for determining the boiling point of 1-methylpentyl butanoate using the Thiele tube method.

Caption: Experimental workflow for boiling point determination.

References

2-Hexanol butanoate literature review and discovery

An In-depth Technical Guide to 2-Hexanol Butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as sec-hexyl butyrate, is a fatty acid ester recognized for its characteristic fruity aroma, reminiscent of banana and apricot. It is a naturally occurring compound found in various fruits and is utilized in the flavor and fragrance industry. This technical guide provides a comprehensive review of the current literature on this compound, covering its discovery, chemical and physical properties, synthesis methodologies, and available toxicological data. While the compound is well-known as a flavor ingredient, this review highlights the significant lack of publicly available data regarding its specific biological activities, mechanisms of action, and detailed experimental protocols for its synthesis and characterization. This document aims to summarize the existing knowledge and identify key areas where further research is needed to fully understand the potential of this compound.

Discovery and Natural Occurrence

The precise historical details of the initial discovery and synthesis of this compound are not well-documented in readily available scientific literature. Its identification is primarily linked to the analysis of volatile compounds in fruits.

This compound is a natural volatile component of bananas, contributing to their characteristic aroma profile.[1][2][3][4][5] Gas chromatography-mass spectrometry (GC-MS) analysis of banana volatiles has identified this compound as one of the many esters responsible for the fruit's complex scent.[1][2][3][4] The concentration and composition of this and other esters can vary depending on the banana cultivar and its stage of ripeness.[1]

Chemical and Physical Properties

This compound is the ester formed from the reaction of 2-hexanol and butanoic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H20O2 | |

| Molecular Weight | 172.26 g/mol | |

| CAS Number | 6963-52-6 | |

| Appearance | Colorless liquid (estimated) | |

| Odor | Fruity, banana, fleshy, ripe | |

| Boiling Point | 194.00 to 195.00 °C @ 760.00 mm Hg | |

| Flash Point | 160.00 °F (71.11 °C) TCC | |

| Vapor Pressure | 0.413000 mmHg @ 25.00 °C (estimated) | |

| logP (o/w) | 3.686 (estimated) | |

| Water Solubility | 38.59 mg/L @ 25 °C (estimated) | |

| Synonyms | butanoic acid, 1-methylpentyl ester; hexan-2-yl butanoate; sec- hexyl butyrate |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of 2-hexanol with butanoic acid. Enzymatic synthesis offers an alternative, milder approach.

Chemical Synthesis: Fischer Esterification

Reaction:

General Protocol:

-

Reactant Mixture: Equimolar amounts of 2-hexanol and butanoic acid are combined in a round-bottom flask. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

Reaction Conditions: The reaction mixture is typically heated under reflux. To drive the equilibrium towards the product side, water is removed as it is formed, often using a Dean-Stark apparatus.

-

Work-up: After the reaction is complete (monitored by techniques like TLC or GC), the mixture is cooled. The excess acid is neutralized with a weak base, such as a saturated sodium bicarbonate solution. The organic layer is then washed with water and brine.

-

Purification: The crude ester is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and purified, typically by distillation under reduced pressure.

-

Characterization: The identity and purity of the final product would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: Specific spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not available in the searched literature. However, spectral data for the precursor, 2-hexanol, is available.[6][7][8]

Enzymatic Synthesis

Enzymatic synthesis of esters, including butyrates, offers a greener alternative to chemical synthesis, often proceeding under milder conditions with higher specificity. Lipases are commonly used enzymes for this purpose.

General Protocol:

A specific, detailed protocol for the enzymatic synthesis of this compound is not available. However, a general procedure based on the synthesis of similar esters can be outlined:

-

Reaction Setup: 2-hexanol and butanoic acid (or a butyrate donor like tributyrin) are dissolved in a suitable organic solvent (e.g., n-hexane, heptane) to create a non-aqueous environment that favors esterification over hydrolysis.

-

Enzyme Addition: An immobilized lipase, such as Candida antarctica lipase B (Novozym 435) or Rhizomucor miehei lipase (Lipozyme IM), is added to the reaction mixture. Immobilization enhances enzyme stability and simplifies its removal after the reaction.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-60 °C) with constant agitation (e.g., shaking in an orbital incubator).

-

Monitoring and Work-up: The reaction progress is monitored by analyzing aliquots using GC or HPLC. Once equilibrium is reached or the desired conversion is achieved, the immobilized enzyme is filtered off.

-

Purification: The solvent is removed under reduced pressure, and the resulting ester can be further purified if necessary, for example, by vacuum distillation.

Biological Activity and Signaling Pathways

There is a significant lack of information in the scientific literature regarding the specific biological activities, mechanisms of action, and signaling pathways associated with this compound.

However, it is a member of the broader class of short-chain fatty acid esters. Short-chain fatty acids (SCFAs) themselves, such as butyrate, are well-known to have diverse biological roles.[1][2][3] They can act as signaling molecules, for example, by inhibiting histone deacetylases (HDACs) or activating G-protein coupled receptors (GPCRs), thereby influencing inflammation, metabolism, and cell proliferation.[9] Whether this compound is hydrolyzed in vivo to release butyrate and 2-hexanol, and thus exert biological effects through these components, is not documented.

Toxicological data for this compound is not available. However, safety assessments for the precursor, 2-hexanol, have been conducted. These studies indicate that 2-hexanol is not considered a skin sensitizer and does not present a concern for phototoxicity.[10] The toxicity of various other flavor esters has been evaluated, and they are generally considered safe for consumption at the low levels found in food.[4][11]

Experimental Workflows and Logical Relationships

Due to the absence of published research on the biological activity and signaling pathways of this compound, no established experimental workflows or logical relationships can be visualized.

Should research in this area be undertaken, a potential experimental workflow to investigate its biological effects could be structured as follows:

Caption: A potential experimental workflow for the investigation of the biological activity of this compound.

Conclusion and Future Directions

This compound is a well-characterized flavor and fragrance compound with established chemical and physical properties and clear synthetic routes. However, this review reveals a significant knowledge gap regarding its biological activity and potential therapeutic or toxicological effects. Future research should focus on:

-

Detailed Synthesis and Characterization: Publishing a detailed, reproducible experimental protocol for the synthesis of this compound, including comprehensive spectral data, would be highly valuable for the research community.

-

Biological Screening: A broad-based biological screening of this compound is warranted to identify any potential pharmacological activities. This could include assays for anti-inflammatory, antimicrobial, or anticancer effects.

-

Mechanism of Action Studies: Should any biological activity be identified, further studies to elucidate the underlying mechanism of action and any involved signaling pathways will be crucial.

-

In Vivo Studies: Preclinical in vivo studies would be necessary to assess the pharmacokinetics, safety, and efficacy of this compound.

References

- 1. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Hexanol [webbook.nist.gov]

- 9. ombrelab.com [ombrelab.com]

- 10. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 11. Toxicity of food flavorings to ex-vivo, in vitro and in vivo bioassays [redalyc.org]

Physicochemical and Thermodynamic Properties of 2-Hexyl Butanoate

An In-depth Technical Guide on the Thermodynamic Properties of 2-Hexyl Butanoate

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-hexyl butanoate, also known as sec-hexyl butyrate. The document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on the physicochemical characteristics of this compound. This guide includes a summary of quantitative data, detailed experimental protocols for determining these properties, and visualizations of experimental workflows.

2-Hexyl butanoate is an ester with the molecular formula C10H20O2. It is also referred to as sec-hexyl butyrate or butanoic acid, 1-methylpentyl ester[1]. The thermodynamic properties of this compound are crucial for understanding its behavior in various applications, from flavor and fragrance formulation to chemical process design.

Tabulated Thermodynamic Data

The following tables summarize the available quantitative data for the thermodynamic and physical properties of 2-hexyl butanoate and its isomer, n-hexyl butanoate, for comparison.

Table 1: Thermodynamic and Physical Properties of 2-Hexyl Butanoate

| Property | Value | Conditions |

| Molecular Formula | C10H20O2 | |

| Molecular Weight | 172.27 g/mol | |

| Boiling Point | 194.00 to 195.00 °C | @ 760.00 mm Hg |

| Vapor Pressure | 0.413 mmHg | @ 25.00 °C (estimated) |

| Flash Point | 71.11 °C | TCC |

| logP (o/w) | 3.686 | (estimated) |

| Water Solubility | 38.59 mg/L | @ 25 °C (estimated) |

Data sourced from FlavScents[1]. Note that some values are estimated.

Table 2: Thermodynamic Properties of n-Hexyl Butanoate (for comparison)

| Property | Value | Temperature Range |

| Molecular Formula | C10H20O2 | |

| Molecular Weight | 172.26 g/mol | |

| Melting Point | -78 °C | |

| Boiling Point | 205 - 208 °C | |

| Density | 0.851 g/mL | @ 25°C |

| Vapor Pressure | 30 Pa | @ 20°C |

| Enthalpy of Vaporization | Data available as a function of temperature | 195.19 K to 645.4 K |

| Heat Capacity at Saturation Pressure (Liquid) | Data available as a function of temperature | 195.19 K to 630 K |

Data for n-hexyl butanoate sourced from ChemBK and the NIST/TRC Web Thermo Tables (WTT)[2][3]. The NIST database contains critically evaluated data for n-hexyl butanoate, which can serve as a valuable reference for understanding the general thermodynamic behavior of hexyl butanoate isomers.

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of esters like 2-hexyl butanoate involves a variety of precise experimental techniques. Below are detailed methodologies for measuring key thermodynamic parameters.

Determination of Vapor Pressure

Vapor pressure is a critical property that dictates the volatility of a substance. Several methods can be employed for its measurement.

This dynamic method involves measuring the boiling temperature of the substance at a controlled pressure.

-

Apparatus: A vapor-liquid equilibrium (VLE) apparatus, often based on the "circulation" principle, is used. This setup includes a boiling flask, a condenser, and a system for precise pressure and temperature measurement.

-

Procedure:

-

A sample of the ester is placed in the boiling flask.

-

The system is evacuated to remove air and degas the sample.

-

A specific pressure is set and maintained by a pressure control system.

-

The sample is heated until it boils, and the liquid and vapor phases are allowed to reach equilibrium through continuous circulation.

-

The boiling temperature is measured with a high-precision thermometer.

-

The procedure is repeated at different pressures to obtain a vapor pressure curve.

-

TGA is an indirect method that can be used for a rapid determination of vapor pressure, especially for compounds with low volatility.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small sample of the ester is placed in the TGA pan.

-

The sample is heated at a constant rate under a controlled flow of an inert gas (e.g., nitrogen).

-

The TGA measures the mass loss of the sample as a function of temperature.

-

The rate of mass loss is related to the vapor pressure of the substance. A calibration standard with a known vapor pressure is typically used to determine an instrument-specific parameter, which is then used to calculate the vapor pressure of the sample.

-

Determination of Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

This method provides a rapid and convenient way to determine the enthalpy of vaporization.

-

Apparatus: A gas chromatograph equipped with a nonpolar capillary column and a flame ionization detector.

-

Procedure:

-

The retention times of the ester and a series of reference compounds (e.g., n-alkanes) with known vaporization enthalpies are measured at different column temperatures.

-

The retention data is used to calculate the retention indices of the ester at various temperatures.

-

A correlation is established between the vaporization enthalpies and the temperature dependence of the retention indices for the reference compounds.

-

This correlation is then used to determine the enthalpy of vaporization of the 2-hexyl butanoate from its retention data.

-

Direct calorimetric methods provide a more accurate determination of the enthalpy of vaporization.

-

Apparatus: A vaporization calorimeter, such as a Calvet-type microcalorimeter or a drop calorimeter.

-

Procedure:

-

A known amount of the liquid ester is introduced into the calorimeter at a constant temperature.

-

The energy required to completely vaporize the sample is measured directly.

-

The enthalpy of vaporization is calculated by dividing the measured energy by the number of moles of the sample.

-

Determination of Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount.

This is a highly accurate method for measuring the heat capacity of liquids.

-

Apparatus: An adiabatic scanning calorimeter.

-

Procedure:

-

A known mass of the liquid sample is placed in a sealed sample cell within the calorimeter.

-

A small, precisely measured amount of heat is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).

-

The heat capacity is calculated from the amount of heat supplied and the measured temperature change.

-

DSC is a more common and faster method for determining heat capacity.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

Three separate runs are performed under the same temperature program: an empty sample pan (baseline), a pan with a known mass of a standard material with a known heat capacity (e.g., sapphire), and a pan with a known mass of the ester.

-

The heat flow to the sample and reference pans is measured as a function of temperature.

-

By comparing the heat flow signals from the three runs, the heat capacity of the ester can be calculated as a function of temperature.

-

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the workflows for the experimental determination of the key thermodynamic properties of 2-hexyl butanoate.

Caption: Workflow for Vapor Pressure Determination.

References

An In-Depth Technical Guide to the Mass Spectrum Analysis of 2-Hexanol Butanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mass spectrum of 2-hexanol butanoate, a volatile ester commonly found in fruits and beverages. Understanding its fragmentation pattern is crucial for its identification and quantification in complex matrices, which is relevant in flavor chemistry, metabolomics, and drug development involving ester-containing compounds.

Quantitative Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound (also known as sec-hexyl butanoate or 1-methylpentyl butanoate) is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100.0 | [C3H5]+ |

| 43 | 95.0 | [C3H7]+ or [CH3CO]+ |

| 56 | 80.0 | [C4H8]+ |

| 71 | 60.0 | [C4H7O]+ |

| 85 | 20.0 | [C6H13]+ |

| 89 | 5.0 | [C4H9O2]+ |

| 117 | 10.0 | [C6H13O2]+ |

| 172 | <1.0 | [C10H20O2]+ (Molecular Ion) |

Experimental Protocols for GC-MS Analysis

The acquisition of the mass spectrum of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a detailed, representative experimental protocol for the analysis of volatile esters in a liquid matrix.

2.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 10 mL of the liquid sample (e.g., fruit juice, cell culture medium), add 2 g of sodium chloride to increase the ionic strength and promote the partitioning of volatile compounds.

-

Add 2 mL of a suitable organic solvent, such as dichloromethane or a mixture of diethyl ether and pentane (1:1 v/v), to the sample.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analytes into the organic phase.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic layer (top layer) to a clean vial for GC-MS analysis.

-

Anhydrous sodium sulfate can be added to the extracted organic phase to remove any residual water.

2.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890A GC system or equivalent.

-

Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.

-

Column: DB-5ms fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 5 °C/min.

-

Ramp 2: Increase to 250 °C at a rate of 15 °C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 35-400.

Visualization of Fragmentation Pathway and Experimental Workflow

3.1. Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization follows characteristic pathways for esters. The most prominent fragmentation is the McLafferty rearrangement, leading to the formation of a neutral butene molecule and a protonated hexanol fragment. Alpha-cleavage and cleavage at the ester linkage also contribute to the observed spectrum.

Caption: Fragmentation pathway of this compound.

3.2. GC-MS Experimental Workflow

The general workflow for the analysis of volatile compounds like this compound using GC-MS involves several key steps from sample collection to data analysis.

Caption: General workflow for GC-MS analysis.

Spectroscopic Analysis of 2-Hexyl Butanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data for 2-hexyl butanoate. Due to the limited availability of published experimental spectra for this specific compound, this guide combines established spectroscopic principles with data from analogous structures to provide a robust theoretical analysis. Detailed experimental protocols for acquiring such data are also presented.

Molecular Structure and Spectroscopic Correlation

2-Hexyl butanoate is an ester with the molecular formula C₁₀H₂₀O₂. The structure consists of a butanoyl group attached to the second carbon of a hexyl chain. This specific arrangement dictates a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.

Caption: Molecular structure of 2-hexyl butanoate with proton and carbon labeling for NMR correlation.

Predicted NMR Spectroscopy Data

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atom and the overall molecular structure.

| Label | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| a | CH₃-CH₂-CH₂-COO- | ~0.9 | Triplet | 3H |

| b | CH₃-CH₂-CH₂-COO- | ~1.6 | Sextet | 2H |

| c | CH₃-CH₂-CH₂-COO- | ~2.2 | Triplet | 2H |

| e | -O-CH(CH₃)- | ~4.8 | Sextet | 1H |

| f | -CH-CH₂-CH₂- | ~1.5 | Multiplet | 2H |

| g, h | -CH₂-CH₂-CH₃ | ~1.3 | Multiplet | 4H |

| i | -CH₂-CH₃ | ~0.9 | Triplet | 3H |

| j | -CH(CH₃)- | ~1.2 | Doublet | 3H |

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

| Label | Carbon Assignment | Predicted Chemical Shift (ppm) |

| d | C=O | ~173 |

| e | -O-CH- | ~72 |

| c | -CH₂-C=O | ~36 |

| f | -CH-CH₂- | ~34 |

| g | -CH₂- | ~28 |

| h | -CH₂- | ~22 |

| j | -CH(CH₃)- | ~20 |

| b | -CH₂- | ~18 |

| a | CH₃-CH₂- | ~14 |

| i | -CH₂-CH₃ | ~14 |

Predicted IR Spectroscopy Data

The infrared spectrum is a valuable tool for identifying the functional groups present in a molecule. For 2-hexyl butanoate, the most prominent absorption bands are expected to be from the C=O stretch of the ester and the C-H stretches of the alkyl chains.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1735 | C=O Stretch | Ester |

| 2850-2960 | C-H Stretch | Alkane |

| ~1465 | C-H Bend | Alkane |

| ~1170 | C-O Stretch | Ester |

Experimental Protocols

The following sections outline the standard procedures for acquiring high-quality NMR and IR spectra for a liquid sample like 2-hexyl butanoate.

NMR Spectroscopy Experimental Protocol

Sample Preparation:

-

Sample Purity: Ensure the 2-hexyl butanoate sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

-

Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

-

Shimming: Homogenize the magnetic field by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-